molecular formula C9H7F3O3 B2795055 1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone CAS No. 1241953-03-6

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2795055
CAS No.: 1241953-03-6
M. Wt: 220.147
InChI Key: AMDXYFRUBRLXGH-UHFFFAOYSA-N
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Preparation Methods

One common synthetic route includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including hydroxylation and acetylation to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

1-[2-hydroxy-6-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5(13)8-6(14)3-2-4-7(8)15-9(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDXYFRUBRLXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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